N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the propyl group.
Piperazine Derivatization: The piperazine ring is functionalized with a propargyl group through nucleophilic substitution.
Coupling Reaction: Finally, the benzimidazole and piperazine derivatives are coupled using a suitable coupling reagent like carbodiimides to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or piperazine rings.
Reduction: Reduced forms of the benzimidazole or piperazine rings.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core structure.
Piperazine Derivatives: Compounds such as piperazine citrate and hydroxyzine feature the piperazine ring.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide is unique due to the combination of the benzimidazole and piperazine moieties, which can confer distinct biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-10-22-11-13-23(14-12-22)18(24)19-9-5-8-17-20-15-6-3-4-7-16(15)21-17/h1,3-4,6-7H,5,8-14H2,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUISQZLBISDNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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